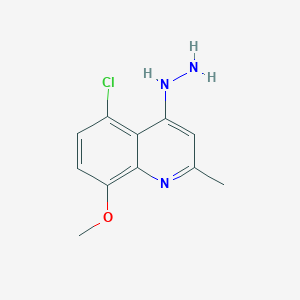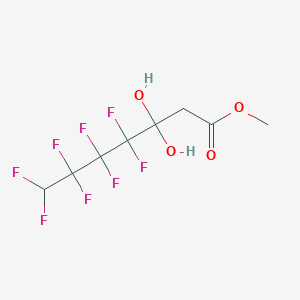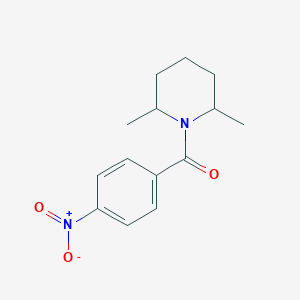![molecular formula C20H19N3O6 B14151617 6-Methoxy-1',3',3'-trimethyl-5',8-dinitro-1',3'-dihydrospiro[chromene-2,2'-indole] CAS No. 7652-33-7](/img/structure/B14151617.png)
6-Methoxy-1',3',3'-trimethyl-5',8-dinitro-1',3'-dihydrospiro[chromene-2,2'-indole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-1’,3’,3’-trimethyl-5’,8-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] is a complex organic compound known for its unique structural properties. This compound belongs to the class of spiropyrans, which are photochromic dyes. These dyes are characterized by their ability to change color upon exposure to light, making them valuable in various applications such as optical imaging and switching devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1’,3’,3’-trimethyl-5’,8-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] typically involves multiple steps. The starting materials often include indole derivatives and chromene compounds. The key steps in the synthesis include:
Alkylation: Introduction of methyl groups at specific positions on the indole ring.
Methoxylation: Addition of a methoxy group to the chromene ring.
Nitration: Introduction of nitro groups at the 5 and 8 positions of the chromene ring.
These reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-1’,3’,3’-trimethyl-5’,8-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.
Reduction: Reduction of the nitro groups to amino groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the desired substituent, but common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically results in the formation of amino derivatives, while substitution reactions can yield a variety of substituted spiropyrans .
Aplicaciones Científicas De Investigación
6-Methoxy-1’,3’,3’-trimethyl-5’,8-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] has several scientific research applications:
Chemistry: Used as a photochromic dye in studies of light-induced molecular changes.
Biology: Employed in the development of biosensors and imaging agents.
Medicine: Investigated for potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of optical switches and data storage devices
Mecanismo De Acción
The mechanism of action of this compound involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible structural change, leading to a change in color. This process is facilitated by the presence of the nitro groups, which enhance the overall quantum yield of the photochemical system. The molecular targets and pathways involved in this process are primarily related to the interaction of light with the spiropyran structure .
Comparación Con Compuestos Similares
Similar Compounds
- 1’,3’,3’-Trimethyl-6-nitro-8-methoxyspiro[chromene-2,2’-indole]
- 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indoline]
Uniqueness
6-Methoxy-1’,3’,3’-trimethyl-5’,8-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] is unique due to the presence of two nitro groups, which significantly enhance its photochromic properties compared to similar compounds. This makes it particularly valuable in applications requiring high sensitivity and efficiency .
Propiedades
Número CAS |
7652-33-7 |
|---|---|
Fórmula molecular |
C20H19N3O6 |
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
6-methoxy-1',3',3'-trimethyl-5',8-dinitrospiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C20H19N3O6/c1-19(2)15-10-13(22(24)25)5-6-16(15)21(3)20(19)8-7-12-9-14(28-4)11-17(23(26)27)18(12)29-20/h5-11H,1-4H3 |
Clave InChI |
CJGCFUCMFXXPNW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])N(C13C=CC4=C(O3)C(=CC(=C4)OC)[N+](=O)[O-])C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobutanoate](/img/structure/B14151535.png)
![11-[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenoxy]undecan-1-ol](/img/structure/B14151537.png)

![4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline](/img/structure/B14151544.png)
![N-[(benzyloxy)carbonyl]-L-tryptophyl-N~6~-(tert-butoxycarbonyl)-L-lysine](/img/structure/B14151554.png)


![6-(2-bromophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14151579.png)

![(2R)-phenyl({[1-(L-tryptophyl)piperidin-4-yl]carbonyl}amino)ethanoic acid](/img/structure/B14151591.png)
![4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline](/img/structure/B14151616.png)
![2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14151623.png)

![3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B14151638.png)
